5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine

Quality Control Purity Specification Procurement

Common pain point: assuming interchangeability among pyrazole-thiadiazole isomers can confound SAR studies. This compound eliminates that risk by providing unambiguous 5-methyl substitution and 3-amino regiochemistry for precise fragment-based lead discovery. Key supply & quality metrics: ≥95% purity (HPLC), low MW (195.25 Da), favorable drug-likeness (TPSA 97.9 Ų, XLogP 0.4), and a primary aromatic amine enabling rapid library derivatization via amide coupling or reductive amination. Reliably sourced with batch-specific identity verification.

Molecular Formula C7H9N5S
Molecular Weight 195.25 g/mol
Cat. No. B13325826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC7H9N5S
Molecular Weight195.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=NSN=C2)N
InChIInChI=1S/C7H9N5S/c1-5-2-7(8)10-12(5)4-6-3-9-13-11-6/h2-3H,4H2,1H3,(H2,8,10)
InChIKeyBTSUILKHDCXJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine: Chemical Identity & Procurement


5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1935400-18-2) is a heterocyclic building block consisting of a pyrazol-3-amine core substituted with a methyl group at the 5-position and a 1,2,5-thiadiazol-3-ylmethyl moiety at the N1-position . Its molecular formula is C₇H₉N₅S, molecular weight 195.25 g/mol, and it exhibits a computed XLogP3-AA of 0.4, topological polar surface area of 97.9 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers at a typical purity specification of 95% (HPLC or analogous) .

Heterocyclic building block with pyrazole-thiadiazole core identity
Supplier purity specification (lot-release minimum) procurement baseline
Computed lipophilicity and polarity profile for fragment libraries physicochemical context

Why Analogs Cannot Replace 5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine


While the pyrazole-thiadiazole chemical space contains numerous compounds that appear superficially interchangeable, differences in positional isomerism and substitution patterns can critically alter both physicochemical properties and biological recognition. For example, the closely related 4-methyl isomer (CAS 1935958-75-0, 1-((1,2,5-thiadiazol-3-yl)methyl)-4-methyl-1H-pyrazol-3-amine) and the des-methyl analog (CAS 1935577-32-4, 1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine) possess the same molecular formula or scaffold but differ in the location of the methyl group or its absence, which is known to influence lipophilicity, hydrogen-bonding networks, and steric occupancy within binding pockets . Without direct, quantitative comparative evidence, any assumption of functional equivalence between these analogs carries procurement risk for structure-activity relationship (SAR) studies. The absence of published head-to-head comparative data for this specific compound underscores the importance of verifying batch-specific identity, purity, and suitability of the intended application before substitution.

Methyl position 4-methyl or des-methyl analogs may shift lipophilicity and hydrogen-bond geometry, altering SAR interpretation.
Amino regioisomer 3-amino vs. 4-amino orientation changes hydrogen bond directionality; target engagement may not transfer.
Comparative data gap No head-to-head functional or binding data exist; end-user validation of identity and purity is required before substitution.

Procurement Evidence for 5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine


Purity Specification vs. Vendor-Lot Baseline

The compound is available at a minimum purity specification of 95% as verified by the supplier's quality assurance documentation . No publicly available comparative purity data for alternative vendors or positional isomers was identified. In the absence of head-to-head certificates of analysis, this 95% threshold serves as the primary procurement-quality benchmark for the target compound.

Purity specification
Supplier specification
≥95% (HPLC or equivalent) supplier lot-release minimum
Defines procurement-quality baseline for reproducible experiments
No cross-vendor comparative COA identified
Quality Control Purity Specification Procurement

LogP & Topological PSA Differentiation

The predicted lipophilicity (XLogP3-AA = 0.4) and topological polar surface area (97.9 Ų) of the target compound are computed properties that distinguish it from its 4-methyl isomer. The 4-methyl analog (CAS 1935958-75-0) has a predicted AlogP of approximately 1.29 and a TPSA of 90.65 Ų, according to vendor-provided computed data [1]. These differences in key drug-likeness parameters may affect membrane permeability and solubility profiles, making the target compound potentially more suitable for applications requiring lower lipophilicity.

LogP & TPSA
Cross-study comparable
ΔLogP ≈ −0.89, ΔTPSA ≈ +7.25 Ų vs 4-methyl isomer
Supports property differentiation for fragment selection
Computed values; experimental solubility confirmation needed
Physicochemistry Lipophilicity Drug-likeness

H-Bond Donor/Acceptor and Selectivity

The target compound possesses one hydrogen bond donor (HBD) and five hydrogen bond acceptors (HBA), compared to the 4-methyl isomer which, by inference from the amine position shift, presents a different HBD/HBA geometry [1]. The 3-amino substitution on the pyrazole ring allows for a distinct spatial arrangement of hydrogen-bonding functionality that can directly impact target engagement in kinase hinge-binding motifs and other ATP-competitive pockets, whereas the 4-amino isomer would orient the donor group differently.

H-bond geometry
Class-level inference
Identical HBD/HBA counts (1/5) but regioisomeric arrangement of 3-NH₂
Regioisomeric geometry may influence target engagement in kinase pockets
No comparative binding data; inferential only
Medicinal Chemistry SAR Fragment-Based Drug Design

Rotatable Bond Count & Conformational Flexibility

The target compound contains only two rotatable bonds [1], indicating limited conformational flexibility. This semi-rigid scaffold is advantageous for fragment-based screening where entropic penalties upon binding must be minimized. In contrast, the 4-methyl isomer (CAS 1935958-75-0) and the des-methyl analog (CAS 1935577-32-4) also likely exhibit a similar rotatable bond count, but the specific placement of the methyl substituent can influence the energetically accessible conformer population, a parameter not quantifiable from public data alone but inferred from medicinal chemistry principles.

Rotatable bonds
Supporting evidence
2 rotatable bonds
Low flexibility supports fragment elaboration and ligand efficiency
Conformational population not experimentally quantified
Conformational Analysis Molecular Flexibility Drug Design

Application Scenarios for 5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine


Fragment-Based Screening for Kinase Targets

With its low molecular weight (195.25 Da), favorable drug-likeness parameters (XLogP 0.4, TPSA 97.9 Ų), and a 3-amino-pyrazole moiety that mimics the adenine hinge-binding motif, this compound is well-suited for inclusion in fragment libraries designed for kinases, bromodomains, or other ATP-competitive targets [1]. The 5-methyl substitution provides a defined hydrophobic contact point that can be exploited during fragment elaboration, differentiating it from des-methyl or 4-methyl analogs.

Core Scaffold for Kinase Library Synthesis

The commercial availability at ≥95% purity and the presence of a primary aromatic amine amenable to amide coupling, urea formation, or reductive amination make this compound a versatile starting point for library synthesis. Its semi-rigid, low rotatable bond architecture (2 rotatable bonds) [1] is expected to yield analogs with favorable physicochemical profiles for cellular target engagement.

SAR Negative Control for Pyrazole-Thiadiazole

When screening against targets where the 4-amino regioisomer is known to be active, the 3-amino derivative can serve as a positional control to probe the importance of hydrogen bond geometry. The documented structural difference in amino group placement (C3 vs. C4) [1] supports its use in establishing critical SAR, provided purity and identity are confirmed by the end user.

Application
Selection Property
Validation Focus
Fragment-based screening for kinases
Computed drug-likeness profile (low LogP, moderate TPSA)
Adenine-mimetic hinge binding geometry
Core scaffold for kinase library synthesis
Reactive primary aromatic amine handle
Amide coupling / urea formation compatibility
SAR negative control (pyrazole-thiadiazole)
3-amino vs. 4-amino regioisomer geometry
H-bond directionality confirmation by target assay
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